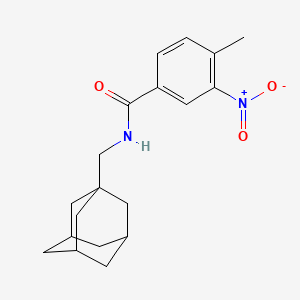![molecular formula C18H17ClN2O2 B4298908 2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B4298908.png)
2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]propanamide
Übersicht
Beschreibung
2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]propanamide, also known as CPP or CPP-ACP, is a synthetic peptide that has gained significant attention in the field of dentistry due to its potential as a dental treatment agent. CPP-ACP has been shown to have a strong affinity for hydroxyapatite, the main component of teeth, and can aid in remineralizing tooth enamel.
Wirkmechanismus
2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]propanamide-ACP works by binding to hydroxyapatite in tooth enamel and forming a protective layer that helps to prevent demineralization. 2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]propanamide-ACP also releases calcium and phosphate ions, which can aid in remineralization. Additionally, 2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]propanamide-ACP has been shown to inhibit the growth of oral bacteria, which can help to prevent dental caries.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]propanamide-ACP has been shown to have minimal toxicity and is well-tolerated by the body. Studies have shown that 2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]propanamide-ACP can effectively remineralize tooth enamel and improve the hardness and strength of teeth. Additionally, 2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]propanamide-ACP has been shown to have antimicrobial properties, making it a potential treatment for oral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]propanamide-ACP in lab experiments is its strong affinity for hydroxyapatite, which allows for targeted delivery to teeth and bones. Additionally, 2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]propanamide-ACP is stable and can be easily synthesized in large quantities. However, one limitation of using 2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]propanamide-ACP in lab experiments is its relatively high cost compared to other dental treatments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]propanamide-ACP. One area of interest is the use of 2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]propanamide-ACP in drug delivery systems, as it has been shown to effectively bind to hydroxyapatite and could potentially be used to deliver drugs to specific areas of the body. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]propanamide-ACP and its potential use in bone regeneration. Finally, more studies are needed to evaluate the long-term safety and efficacy of 2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]propanamide-ACP in dental treatments.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]propanamide-ACP has been extensively studied for its potential use in dentistry. Research has shown that 2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]propanamide-ACP can effectively remineralize tooth enamel and prevent dental caries. 2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]propanamide-ACP has also been shown to have antimicrobial properties, making it a potential treatment for oral infections. Additionally, 2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]propanamide-ACP has been investigated for its potential use in bone regeneration and drug delivery systems.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12-11-15(19)5-8-17(12)23-13(2)18(22)21-16-6-3-14(4-7-16)9-10-20/h3-8,11,13H,9H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUYHWFGXXPXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=C(C=C2)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(mesitylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B4298829.png)
![3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(3-nitrophenyl)propanoic acid](/img/structure/B4298834.png)


![3-{[(2-methoxyphenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4298872.png)
![N-{2-[2-methyl-6-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4298874.png)
![2-oxo-2-phenylethyl 3-(4-methoxyphenyl)-3-[(phenylacetyl)amino]propanoate](/img/structure/B4298879.png)

![7-(difluoromethyl)-5-phenyl-3-[(2-pyridin-3-ylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4298887.png)
![N-(1-adamantylmethyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4298889.png)
![N-(1-adamantylmethyl)-7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4298894.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4298902.png)
![3-[(3-bromobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid](/img/structure/B4298909.png)
